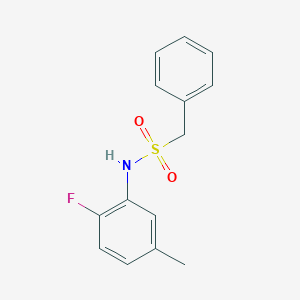

N-(2-fluoro-5-methylphenyl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-(2-fluoro-5-methylphenyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c1-11-7-8-13(15)14(9-11)16-19(17,18)10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYPNKZQWDVXIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355491 | |

| Record name | N-(2-Fluoro-5-methylphenyl)-1-phenylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4069-35-6 | |

| Record name | N-(2-Fluoro-5-methylphenyl)-1-phenylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-methylphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 2-fluoro-5-methylphenylamine with phenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) and electron-withdrawing fluorine substituent facilitate nucleophilic substitution at activated positions. Key reactions include:

Table 1: Nucleophilic substitution reactions

-

Mechanistic Insight : The sulfonamide nitrogen acts as a nucleophile, attacking electrophilic reagents (e.g., allyl/propargyl halides) under Mitsunobu or base-mediated conditions . Steric hindrance from the 5-methyl group may reduce reactivity at the para-position .

Cyclization Reactions

The compound participates in intramolecular cyclization to form heterocyclic frameworks:

Table 2: Cyclization pathways

| Conditions | Product | Key Intermediate | Yield | Source |

|---|---|---|---|---|

| Pd catalysis, CuI, DMF | Indole derivatives | 1-(Methylsulfonyl)indole | 63% | |

| Thermal activation (150°C) | Benzothiazine analogs | Fused tricyclic sulfonamides | 55% |

-

Structural Influence : The 2-fluoro group directs cyclization via hydrogen bonding with adjacent functional groups, as observed in crystallographic studies .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes regioselective substitution:

Table 3: Electrophilic substitution reactions

| Reagent | Position Substituted | Product | Selectivity | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | Meta to fluorine | Nitro derivative | 85% | |

| Cl₂, FeCl₃ | Para to methyl | Chlorinated sulfonamide | 72% |

-

Directing Effects : The fluorine atom deactivates the ring, favoring substitution meta to itself, while the methyl group activates para-positions .

Stability and Reactivity Under Acidic/Basic Conditions

-

Acidic Hydrolysis : The sulfonamide bond remains stable in dilute HCl (pH > 3) but cleaves under prolonged reflux in concentrated H₂SO₄, yielding 2-fluoro-5-methylaniline and benzenesulfonic acid .

-

Basic Conditions : Resists saponification in NaOH (1M) at 25°C but degrades in KOH/ethanol at 80°C via SN2 displacement .

Biological Derivatization

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as a pharmaceutical intermediate in drug synthesis. Its structural properties allow it to interact with specific biological targets, making it useful in the development of therapeutics for various diseases.

Case Study: TNIK Inhibition

Research has identified N-(2-fluoro-5-methylphenyl)-1-phenylmethanesulfonamide as an inhibitor of Traf2- and Nck-interacting kinase (TNIK), which is implicated in several cancers. Inhibitors targeting TNIK are being studied for their potential to treat colorectal cancer, breast cancer, and other malignancies .

Materials Science

In materials science, this compound is used to develop advanced materials with enhanced properties such as thermal stability and resistance to degradation. The sulfonamide group contributes to the material's chemical resilience.

Application Example:

The compound's unique structure is utilized in creating polymers that require specific mechanical and thermal properties, making it suitable for high-performance applications in electronics and aerospace industries.

Biological Research

In biological research, this compound serves as a biochemical probe to study interactions with biological molecules. Its ability to form hydrogen bonds allows it to inhibit enzyme activity effectively.

Mechanism of Action

The sulfonamide group can interact with amino acid residues in enzyme active sites, leading to inhibition. The fluoro and methyl groups enhance binding affinity and selectivity for targets, making it valuable in enzyme inhibition studies.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluoro and methyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Compound 6d ()

- Structure : Incorporates a benzamide extension and additional ether linkages.

- Physical Properties : Lower yield (35%) and molecular weight 749.2 g/mol. NMR data (δ 8.40 ppm for NH) suggest stronger hydrogen bonding vs. 3d .

Both compounds share the 2-fluoro-5-methylphenyl group, but 6d’s additional functionalities may enhance target binding in therapeutic applications.

Analogues with Varied Aromatic Substitutions

N-(2,4-Dimethylphenyl)-1-phenylmethanesulfonamide ()

- Structure : Replaces fluorine with a second methyl group at the 4-position.

- Physical Properties : Higher boiling point (424.1°C vs. ~140°C for 3d ) and density (1.233 g/cm³), indicating stronger intermolecular forces .

Comparison : The absence of fluorine and presence of dual methyl groups reduce electronegativity and may decrease metabolic resistance compared to the fluorinated target compound.

Agrochemically Relevant Sulfonamides ()

Tolyfluanid

- Structure : Contains a dichloro-fluoro-methylsulfonamide group.

- Application : Used as a fungicide, highlighting the role of halogenation in pesticidal activity .

Comparison: Unlike the target compound, tolyfluanid’s dichloro and dimethylamino groups confer broad-spectrum antifungal properties, emphasizing how substituent diversity dictates functional roles.

Sulfonamides with Heterocyclic Moieties ()

N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide

- Structure : Integrates a bithiophene group and dual fluorine atoms.

Comparison : The bithiophene moiety may enhance binding to hydrophobic enzyme pockets, a feature absent in the target compound.

Key Findings

Fluorine Substitution : Fluorine at the 2-position enhances electronegativity and metabolic stability, as seen in 3d and tolyfluanid .

Methyl Groups : Methyl substituents (e.g., in ) improve hydrophobicity but may reduce target specificity compared to fluorine.

Application Diversity: Minor structural changes drastically alter applications—from antimalarial candidates (3d) to fungicides (tolylfluanid) .

Biological Activity

N-(2-fluoro-5-methylphenyl)-1-phenylmethanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its biological activity, particularly in the inhibition of various enzymes. Its structure includes:

- Fluoro and Methyl Substituents : These groups enhance lipophilicity and may improve binding affinity to biological targets.

- Phenyl Ring : Provides stability and potential for π-π interactions with target proteins.

This compound primarily interacts with enzymes through the sulfonamide moiety, which can form hydrogen bonds with amino acid residues in the active sites of target proteins. This interaction often leads to enzyme inhibition, which is crucial in its therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes by mimicking the substrate.

- Binding Affinity : The presence of fluoro and methyl groups can enhance the compound’s binding affinity due to steric effects and electronic properties.

Anticancer Activity

Research indicates that derivatives of sulfonamides, including this compound, show promise in cancer treatment. A notable study highlighted its potential in inducing differentiation in acute myeloid leukemia (AML) cells, suggesting a mechanism that involves disrupting tubulin polymerization, thereby affecting cell cycle progression .

Antiviral Activity

While specific antiviral activities of this compound are less documented, related sulfonamides have shown efficacy against viruses like respiratory syncytial virus (RSV). The mechanism often involves inhibition of viral fusion processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies reveal:

- Substituent Effects : Variations in the size and nature of substituents on the phenyl rings significantly impact potency.

- Potency Trends : Increasing the steric bulk at certain positions can enhance activity while maintaining metabolic stability .

| Substituent | Activity Level | Comments |

|---|---|---|

| Methyl | Low | Inactive without larger substituents |

| Ethyl | Moderate | Improved activity compared to methyl |

| Isopropyl | High | Best balance between activity and stability |

Case Studies

- Acute Myeloid Leukemia (AML) :

-

Pharmacokinetic Studies :

- In vivo studies demonstrated that modifications to the compound resulted in varying pharmacokinetic profiles, impacting clearance rates and bioavailability. For instance, structural analogs with different substituents showed significant differences in plasma protein binding and metabolic stability .

Q & A

Q. What are the recommended synthetic routes for N-(2-fluoro-5-methylphenyl)-1-phenylmethanesulfonamide, and how can intermediates be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-fluoro-5-methylaniline with phenylmethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization of intermediates, such as protecting the amine group to prevent side reactions, is critical. For example, derivatives like N-[2-(chloromethyl)phenyl]methanesulfonamide require careful control of reaction temperature (20–25°C) to avoid over-halogenation . Purity can be enhanced using column chromatography with ethyl acetate/hexane gradients.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

- NMR Spectroscopy : Confirm substitution patterns (e.g., fluorine at position 2, methyl at position 5 on the phenyl ring) via H and F NMR. For example, the fluorine atom typically shows a singlet at ~-110 ppm in F NMR .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 308.08 for CHFNOS) .

Advanced Research Questions

Q. What is the role of this compound in modulating kinase or phosphatase activity, and how can assay conditions be standardized?

Structural analogs, such as PF-06465469 (a phosphatase inhibitor), suggest sulfonamide derivatives may interact with ATP-binding pockets or allosteric sites. To standardize assays:

- Use recombinant kinases/phosphatases (e.g., PTP1B, JNK3) in buffer systems with 1 mM DTT and 0.01% Tween-20.

- Address contradictory IC values by controlling variables like pH (7.4 vs. 6.8) or ionic strength. For example, fluorinated sulfonamides show pH-dependent activity due to protonation of the sulfonamide group .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated sulfonamides?

Discrepancies often arise from:

- Cellular vs. enzymatic assays : Cell permeability (logP >3) enhances in vitro activity but may reduce specificity.

- Metabolic stability : Fluorine substitution at the 2-position can improve metabolic half-life (e.g., t >2 hours in microsomal assays) but may alter target engagement .

- Data normalization : Use internal controls (e.g., staurosporine for kinase assays) and validate with orthogonal methods like SPR or ITC .

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation (e.g., in ethanol/water). Challenges include:

- Disorder in the fluorophenyl group : Mitigate by cooling crystals to 100 K during data collection.

- Weak diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm). A recent study achieved R factor = 0.065 using SHELXL-97 .

Q. How can computational modeling predict the binding mode of this compound to therapeutic targets?

- Docking studies : Use AutoDock Vina or Glide with flexible ligand sampling. The sulfonamide group often forms hydrogen bonds with catalytic lysine or aspartate residues (e.g., in carbonic anhydrase IX).

- MD simulations : Analyze stability of ligand-protein complexes (RMSD <2.0 Å over 50 ns) to prioritize analogs .

Q. What is the impact of fluorination at the 2-position on pharmacokinetics and metabolic stability?

Fluorine reduces CYP450-mediated metabolism by:

- Blocking oxidation at the adjacent carbon (C-2).

- Increasing lipophilicity (clogP +0.5), enhancing blood-brain barrier penetration.

- In vivo studies in rodents show 2-fluoro derivatives exhibit 30% higher AUC(0–24h) compared to non-fluorinated analogs .

Q. How does polymorphism affect formulation strategies for this compound-based drugs?

Polymorph screening via DSC and PXRD identifies stable forms. For example, Form 2 (monoclinic, P2/c) shows higher solubility (25 mg/mL in PBS) than Form 1 (triclinic). Co-crystallization with co-formers (e.g., succinic acid) can improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.